N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide
CAS No.: 896684-10-9
Cat. No.: VC11900729
Molecular Formula: C17H15N3O4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896684-10-9 |
|---|---|
| Molecular Formula | C17H15N3O4S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |
| Standard InChI Key | IPJNCLRVZQSTLY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Introduction
Biological Activities
While specific biological activity data for N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is not readily available, compounds within the benzothiadiazine class have shown potential in various therapeutic areas:
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Antimicrobial Activity: Benzothiadiazines have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .
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Anticancer Activity: Some benzothiadiazine derivatives have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
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Anti-inflammatory Activity: Certain benzothiadiazine compounds have been investigated for their anti-inflammatory effects, often through molecular docking studies .
Research Findings and Future Directions
Given the lack of specific research findings on N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve:
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Synthesis Optimization: Developing efficient synthetic routes to produce the compound in high yield and purity.
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Biological Screening: Evaluating its antimicrobial, anticancer, and anti-inflammatory activities using in vitro and in vivo models.
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Molecular Modeling: Conducting molecular docking studies to predict potential targets and binding modes.
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